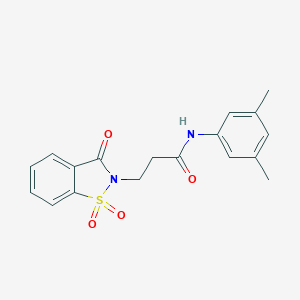
N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O4S with a molar mass of approximately 344.38 g/mol. The compound features a benzisothiazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molar Mass | 344.38 g/mol |
| CAS Number | 482361-16-0 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing benzisothiazole moieties have been reported to exhibit antimicrobial , antifungal , and anticancer properties. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various bacterial strains. The presence of the benzisothiazole ring enhances the compound's ability to penetrate bacterial membranes.
Antifungal Properties
Studies have shown that derivatives of benzisothiazole exhibit antifungal activity by disrupting fungal cell wall synthesis. This activity is crucial for developing treatments against resistant fungal strains.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, revealing that modifications in the phenyl ring significantly enhanced antimicrobial potency.
- Antifungal Activity : Research published in ChemMedChem highlighted the antifungal activity of benzisothiazole derivatives against Candida albicans, demonstrating dose-dependent effects that warrant further investigation into structure-activity relationships (SAR) .
- Cancer Cell Studies : In vitro studies have indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGPNYVZHGOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














